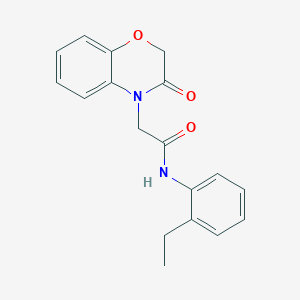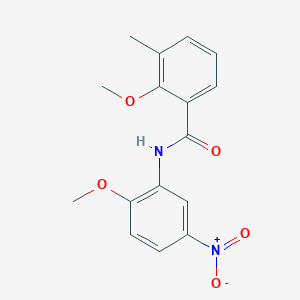![molecular formula C20H17N3O2 B4408576 2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline](/img/structure/B4408576.png)
2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline
Descripción general
Descripción
2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline, also known as MMQ, is a synthetic compound that belongs to the quinoline family. MMQ has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with the function of enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to disrupt the function of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In malaria parasites, this compound has been shown to inhibit the growth and replication of the parasite. In viruses, this compound has been shown to inhibit viral replication and reduce viral load. In insects, this compound has been shown to disrupt the function of the nervous system and cause paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline in lab experiments is its broad spectrum of biological activity. This compound has been shown to have activity against a variety of cancer cell lines, malaria parasites, and viruses. Another advantage of using this compound is its low toxicity in mammalian cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline. One area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Aplicaciones Científicas De Investigación
2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline has been studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anticancer, antimalarial, and antiviral properties. In agriculture, this compound has been used as a fungicide and insecticide. In material science, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-[(2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-6-9-16(10-7-13)20-23-22-18(25-20)12-24-17-5-3-4-15-11-8-14(2)21-19(15)17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFWDKGUPYLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC4=C3N=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

![1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408529.png)
![N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4408541.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B4408554.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4408556.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4408564.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4408565.png)

![4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408584.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4408592.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4408601.png)